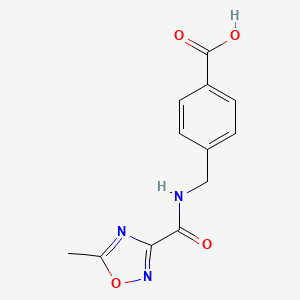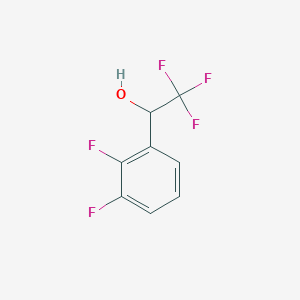
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H7Cl3O. This compound is characterized by the presence of two chlorine atoms, one chloromethyl group, and one methoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be synthesized through several methods. One common method involves the chlorination of 2-(chloromethyl)-5-methoxybenzene. The reaction is typically carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms or the chloromethyl group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include compounds with reduced chlorine content or methylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and the development of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the chloromethyl group can participate in electrophilic and nucleophilic interactions, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(chloromethyl)benzene: Lacks the methoxy group, which affects its reactivity and applications.
1,4-Dichloro-2-methyl-5-methoxybenzene: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
1,4-Dichloro-2-(bromomethyl)-5-methoxybenzene: Contains a bromomethyl group instead of a chloromethyl group, resulting in different reactivity.
The presence of the methoxy group in this compound makes it unique in terms of its chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H7Cl3O |
|---|---|
Molekulargewicht |
225.5 g/mol |
IUPAC-Name |
1,4-dichloro-2-(chloromethyl)-5-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
YKRXNMHSYMTZQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)Cl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)


